2-Hydroxyisophthalaldehyde

描述

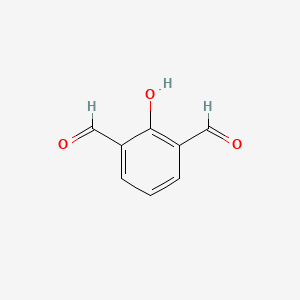

Structure

3D Structure

属性

IUPAC Name |

2-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOPQMAMJLOGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323171 | |

| Record name | 2-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-69-6 | |

| Record name | 3328-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Precursor Chemistry of 2 Hydroxyisophthalaldehyde

Established Synthetic Routes to 2-Hydroxyisophthalaldehyde

The synthesis of this compound, a valuable intermediate in various chemical industries, is primarily achieved through two distinct pathways. The most established and direct route is the Duff reaction, which involves the formylation of phenolic compounds. An alternative, though less direct, approach involves multi-step syntheses starting from isophthalic acid derivatives. This article will explore these synthetic methodologies in detail, focusing on the underlying chemistry and optimization strategies.

The Duff Reaction Pathway

The Duff reaction is a formylation reaction that introduces aldehyde groups onto an aromatic ring, typically using hexamethylenetetramine (HMTA) as the formylating agent. synarchive.com For the synthesis of this compound, a diformylation of a phenolic precursor is required. The reaction is generally ortho-selective, making it a suitable method for producing salicylaldehyde (B1680747) derivatives. synarchive.com

The traditional Duff reaction for the synthesis of this compound involves the treatment of a phenol (B47542) with hexamethylenetetramine in an acidic medium. synarchive.com While phenol itself can be diformylated, salicylaldehyde can also serve as a starting material for the introduction of a second formyl group. The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile is an iminium ion generated from HMTA. semanticscholar.org The initial product is an imine which is subsequently hydrolyzed to the aldehyde.

The reaction is typically carried out in a solvent such as acetic acid or glycerol (B35011), often in the presence of boric acid. However, traditional Duff reaction conditions are often harsh and can lead to low yields, generally in the range of 15-20%. google.com

Key Reaction Parameters for the Traditional Duff Reaction

| Parameter | Typical Conditions |

| Formylating Agent | Hexamethylenetetramine (HMTA) |

| Starting Material | Phenol or Salicylaldehyde |

| Solvent | Acetic Acid, Glycerol |

| Catalyst | Boric Acid |

| Temperature | High temperatures, often >150°C |

| Yield | Generally low (15-20%) |

The use of strong acids as catalysts, particularly trifluoroacetic acid (TFA), has been shown to significantly improve the efficiency of the Duff reaction. google.comerowid.org TFA can act as both a catalyst and a solvent, allowing the reaction to proceed under milder conditions (50-150°C) and often leading to higher yields. google.com The strong acidity of TFA facilitates the formation of the reactive iminium ion from HMTA, thereby accelerating the rate of formylation. semanticscholar.org This modification has broadened the scope of the Duff reaction, making it applicable to a wider range of aromatic compounds. google.comerowid.org

Comparison of Traditional vs. TFA-Catalyzed Duff Reaction

| Feature | Traditional Duff Reaction | TFA-Catalyzed Duff Reaction |

| Catalyst | Boric Acid | Trifluoroacetic Acid (TFA) |

| Reaction Conditions | Harsh, high temperatures | Mild, lower temperatures |

| Yields | Generally low | Often significantly higher |

| Scope | More limited | Broader substrate scope |

Optimizing the yield of this compound in a Duff synthesis involves careful control of several factors, including the stoichiometry of the reactants, reaction temperature, and reaction time. The use of TFA as a solvent and catalyst is a key optimization strategy. google.comerowid.org

Purification of the final product typically involves several steps. After the reaction is complete, the reaction mixture is usually treated with water to hydrolyze any remaining imine intermediates. erowid.org The crude product can then be extracted into an organic solvent. Further purification is often achieved through recrystallization. mt.com The choice of solvent for recrystallization is crucial for obtaining a high-purity product.

General Purification Steps for this compound

| Step | Description |

| 1. Hydrolysis | Addition of water to the reaction mixture to convert imine intermediates to the final aldehyde. |

| 2. Extraction | The product is extracted from the aqueous mixture using an organic solvent. |

| 3. Washing | The organic layer is washed to remove any remaining acid or other water-soluble impurities. |

| 4. Drying | The organic solvent is dried to remove any residual water. |

| 5. Solvent Removal | The organic solvent is removed, often under reduced pressure. |

| 6. Recrystallization | The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals. mt.com |

Condensation Reactions Involving Isophthalic Acid Derivatives

While the Duff reaction represents a direct formylation approach, this compound can also be synthesized through multi-step pathways starting from isophthalic acid derivatives. A direct condensation reaction to form the dialdehyde (B1249045) is not a commonly reported method. Instead, a more typical route involves the introduction of the hydroxyl group and the subsequent formation of the aldehyde functionalities.

A representative synthesis of a substituted this compound starts with the nitration of isophthalic acid to form 5-nitroisophthalic acid. researchgate.net This is achieved using a mixture of nitric acid and sulfuric acid. researchgate.netchemicalbook.com The nitro group can then be reduced to an amino group. For instance, 5-nitroisophthalic acid can be reduced to 5-aminoisophthalic acid using a reducing agent like sodium disulfide. google.com

The subsequent conversion of the amino and carboxylic acid groups to aldehyde functionalities to arrive at a this compound derivative would require further synthetic steps, such as a Sandmeyer reaction to introduce the hydroxyl group, followed by reduction of the carboxylic acid groups to aldehydes. A more direct, though still multi-step, route starting from a substituted benzaldehyde (B42025) is also possible. For example, 2-hydroxy-5-nitrobenzaldehyde (B32719) can be synthesized and then a second formyl group can be introduced. researchgate.net

Illustrative Multi-Step Synthesis from Isophthalic Acid

| Step | Reaction | Reagents |

| 1 | Nitration of Isophthalic Acid | Nitric Acid, Sulfuric Acid |

| 2 | Reduction of 5-Nitroisophthalic Acid | e.g., Sodium Disulfide |

| 3 | Conversion to 2-Hydroxy Derivative | Multi-step process (e.g., Sandmeyer reaction) |

| 4 | Conversion of Carboxylic Acids to Aldehydes | Multi-step process (e.g., reduction) |

This multi-step approach, while less direct than the Duff reaction, offers a viable alternative for the synthesis of this compound and its derivatives, particularly when specific substitution patterns are desired.

Oxidation Processes of Suitable Precursors

The synthesis of aromatic aldehydes through the oxidation of appropriate precursors is a fundamental strategy in organic chemistry. researchgate.net For this compound, this can be conceptually approached by the oxidation of 2-hydroxy-m-xylene or its derivatives. The challenge lies in the selective oxidation of both methyl groups to aldehydes while preserving the hydroxyl group. Various oxidizing agents can be employed for such transformations, with the choice of reagent being critical to achieving high yields and preventing over-oxidation to carboxylic acids.

Commonly used oxidants for the conversion of methyl groups on an aromatic ring to aldehydes include manganese dioxide (MnO₂), selenium dioxide (SeO₂), and ceric ammonium (B1175870) nitrate (B79036) (CAN). The reactivity of these agents is often influenced by the electronic nature of the aromatic ring. The presence of the electron-donating hydroxyl group in the precursor can activate the ring, potentially leading to side reactions if the conditions are not carefully controlled.

A plausible synthetic route could involve the protection of the phenolic hydroxyl group prior to oxidation, followed by deprotection. For instance, the hydroxyl group could be converted to a methoxy (B1213986) or benzyloxy ether. The subsequent oxidation of the methyl groups would then be followed by deprotection to yield the desired this compound.

Another approach involves the use of milder and more selective oxidation methods. For example, the Sommelet reaction or the use of N-bromosuccinimide (NBS) for benzylic bromination followed by hydrolysis are established methods for the synthesis of benzaldehydes from toluenes. Applying a similar two-step strategy to 2-hydroxy-m-xylene could potentially yield this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties, which is crucial for various applications.

Modified Duff Reaction for Halogenated Derivatives (e.g., 5-Chloro-2-hydroxyisophthalaldehyde)

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) to introduce an aldehyde group onto an activated aromatic ring, such as a phenol. wikipedia.org The reaction typically proceeds at the ortho position to the hydroxyl group. wikipedia.org However, the classical Duff reaction is often plagued by low yields. ecu.edu Modifications to the Duff reaction have been developed to improve its efficiency. ecu.edu

For the synthesis of halogenated derivatives like 5-Chloro-2-hydroxyisophthalaldehyde, a modified Duff reaction can be employed starting from 4-chlorophenol. The reaction involves heating the phenol with HMTA in an acidic medium, such as a mixture of glycerol and boric acid, or trifluoroacetic acid. uni.eduresearchgate.net The presence of the chloro substituent at the para position to the hydroxyl group directs the formylation to the two available ortho positions, leading to the desired dialdehyde.

The mechanism of the Duff reaction involves the electrophilic attack of an iminium ion, generated from HMTA, on the electron-rich phenol ring. wikipedia.org Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the aldehyde. wikipedia.org The modification of the reaction conditions, for instance by using stronger acids or co-solvents, can enhance the rate and selectivity of the reaction.

| Starting Material | Reaction | Key Reagents | Product | Typical Yield (%) |

|---|---|---|---|---|

| 4-Chlorophenol | Modified Duff Reaction | Hexamethylenetetramine, Glycerol, Boric Acid | 5-Chloro-2-hydroxyisophthalaldehyde | 15-25 |

Introduction of Chiral Substituents via Suzuki Coupling

The introduction of chiral substituents onto the this compound scaffold can lead to molecules with interesting stereochemical properties. The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between aryl groups. mdpi.comorganic-chemistry.org An enantioselective Suzuki-Miyaura coupling can be utilized to introduce chiral aryl substituents. cam.ac.uk

This approach would typically involve a halogenated this compound derivative, for example, 5-bromo-2-hydroxyisophthalaldehyde, as one coupling partner. The other partner would be a chiral boronic acid or ester. The reaction is catalyzed by a palladium complex with a chiral ligand, which is crucial for inducing enantioselectivity. mdpi.com The choice of the chiral ligand, solvent, and base can significantly influence the stereochemical outcome of the reaction. cam.ac.uk

This methodology provides a modular approach to a wide range of chiral derivatives, as various chiral boronic acids can be employed. The resulting atropisomeric biphenyls could have applications in chiral catalysis and materials science.

Synthesis of Alkylated and Arylated this compound Analogues

The synthesis of alkylated and arylated analogues of this compound can be achieved through various synthetic strategies.

Alkylation: The phenolic hydroxyl group of this compound can be selectively alkylated under basic conditions using an appropriate alkyl halide. researchgate.net The use of a mild base, such as potassium carbonate, and a polar aprotic solvent, like N,N-dimethylformamide (DMF), typically favors O-alkylation. nih.gov The introduction of alkyl groups can modify the solubility and electronic properties of the molecule. It is also possible to achieve regioselective alkylation of the aromatic ring itself through Friedel-Crafts alkylation, although this may be complicated by the presence of the activating hydroxyl and deactivating aldehyde groups.

Arylation: The introduction of aryl groups can be accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. For Suzuki coupling, a halogenated derivative of this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com This method is highly versatile for the synthesis of biaryl compounds. Direct C-H arylation has also emerged as a powerful tool for the synthesis of arylated compounds. mdpi.com This approach avoids the pre-functionalization of the aromatic ring, making it a more atom-economical process.

| Reaction Type | Starting Material | Reagents | Product Type |

|---|---|---|---|

| O-Alkylation | This compound | Alkyl halide, K₂CO₃, DMF | 2-Alkoxyisophthalaldehyde |

| Suzuki Coupling | 5-Bromo-2-hydroxyisophthalaldehyde | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-hydroxyisophthalaldehyde |

Chemo- and Regioselectivity in this compound Synthesis

Factors Influencing Product Distribution and Isomer Formation

The synthesis of this compound and its derivatives is often challenged by issues of chemo- and regioselectivity. Several factors can influence the product distribution and the formation of isomers.

Directing Effects of Substituents: The hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is crucial in reactions like the Duff reaction, where formylation occurs at the positions ortho to the hydroxyl group. wikipedia.org The aldehyde groups, being electron-withdrawing, are meta-directors. The interplay of these directing effects becomes important when performing further substitutions on the this compound ring.

Steric Hindrance: Steric hindrance can play a significant role in determining the regioselectivity of a reaction. For instance, in the formylation of a substituted phenol, if one of the ortho positions is blocked by a bulky substituent, the reaction will preferentially occur at the less hindered ortho position or at the para position. wikipedia.org

Reaction Conditions: The choice of solvent, temperature, catalyst, and reagents can have a profound impact on the chemo- and regioselectivity. For example, in the alkylation of dihydroxybenzaldehydes, the choice of base and solvent can determine whether O-alkylation or C-alkylation occurs, and at which hydroxyl group the reaction takes place. researchgate.netdigitellinc.com The use of a chelating metal can sometimes be employed to direct a reaction to a specific position by coordinating to the hydroxyl and aldehyde groups.

Kinetic vs. Thermodynamic Control: In some reactions, the product distribution can be governed by whether the reaction is under kinetic or thermodynamic control. The kinetically controlled product is the one that is formed fastest, while the thermodynamically controlled product is the most stable one. By adjusting the reaction time and temperature, it is sometimes possible to favor the formation of one isomer over another.

Stereochemical Considerations in Chiral this compound Derivative Synthesis

The synthesis of chiral derivatives from achiral or prochiral starting materials is a cornerstone of modern organic chemistry, particularly in the fields of materials science and pharmacology. This compound is a prochiral molecule, possessing a plane of symmetry that renders its two formyl groups chemically equivalent but occupying enantiotopic positions. The generation of a chiral derivative from this scaffold necessitates a synthetic strategy that can stereochemically differentiate between these two groups, a process known as desymmetrization. While specific literature on the asymmetric synthesis of this compound derivatives is limited, established principles of stereoselective synthesis can be applied to devise viable methodologies.

The primary approaches to inducing chirality in derivatives of this compound revolve around three main strategies: the enantioselective functionalization of one formyl group using a chiral catalyst, the diastereoselective functionalization guided by a chiral auxiliary, and the formation of inherently chiral supramolecular structures, such as metal-ligand complexes.

A prevalent and powerful strategy involves the condensation of the two aldehyde groups with a chiral diamine to form a tetradentate Schiff base ligand. This approach transfers the stereochemical information from the chiral diamine to the new, larger molecule. For instance, the reaction of a salicylaldehyde derivative with a chiral diamine like (1R,2R)-(-)-1,2-diaminocyclohexane or (1S,2S)-(-)-1,2-diphenylethylenediamine is a well-established method for creating chiral ligands. mdpi.com These resulting Schiff base ligands, which incorporate the this compound backbone, can then coordinate with transition metals such as Ni(II) or Cu(II). mdpi.com The stereochemistry of the ligand, dictated by the starting diamine, controls the geometry and helicity of the final metal complex, yielding distinct stereoisomers. mdpi.com

Another potential method is the direct asymmetric functionalization of one of the enantiotopic aldehyde groups. This can be achieved through enantioselective catalysis, where a chiral catalyst transiently interacts with the substrate to create a chiral environment. This environment favors the reaction of a nucleophile at one of the two aldehyde groups over the other. Methodologies such as the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, have been successfully carried out with high enantioselectivity using chiral copper complexes. mdpi.com Applying such a catalytic system to this compound could, in principle, yield a chiral nitroaldol product, effectively breaking the molecule's symmetry.

The use of biocatalysis presents another avenue for stereoselective synthesis. Enzymes, such as enantiocomplementary C-C bond-forming enzymes or alcohol dehydrogenases, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govresearchgate.net A suitably chosen enzyme could potentially catalyze the reduction of one of the two formyl groups or the addition of a nucleophile with high enantiopurity.

The table below summarizes these potential stereochemical strategies for generating chiral derivatives from this compound.

| Synthetic Strategy | Key Reagent/Catalyst Type | Stereochemical Principle | Potential Chiral Product/Intermediate |

|---|---|---|---|

| Schiff Base Condensation | Chiral Diamines (e.g., (1R,2R)-1,2-Diaminocyclohexane) | Diastereoselective Synthesis: The chiral auxiliary (diamine) reacts to form a chiral ligand, where the original enantiotopic positions are now part of a chiral scaffold. | Chiral Schiff Base Ligand / Chiral Metal-Salen Complex |

| Asymmetric Catalysis | Chiral Metal Complexes (e.g., L-Cu(OAc)₂) or Organocatalysts | Enantioselective Desymmetrization: The chiral catalyst creates a transient chiral environment, favoring reaction at one of the two enantiotopic formyl groups. | Monofunctionalized Chiral Aldehyde (e.g., chiral β-nitro alcohol via Henry reaction) |

| Biocatalysis | Enzymes (e.g., Alcohol Dehydrogenase, Lyase) | Enantioselective Desymmetrization: The enzyme's chiral active site selectively recognizes and transforms one of the two enantiotopic formyl groups. | Chiral Hydroxymethyl Phenol or other asymmetrically functionalized derivatives |

Each of these approaches leverages fundamental concepts of stereochemistry to overcome the inherent symmetry of the this compound starting material. The choice of method depends on the desired final product, whether it be a stable, small organic molecule with a new stereocenter, or a larger, chiral supramolecular assembly.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxyisophthalaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Hydroxyisophthalaldehyde exhibits distinct signals that are characteristic of its functional groups. The aldehyde protons are typically found in the downfield region of the spectrum, generally between 9.5 and 10.0 ppm. pdx.edumnstate.edu This significant downfield shift is attributed to the deshielding effect of the electronegative oxygen atom of the carbonyl group.

The phenolic hydroxyl proton also gives rise to a characteristic signal, the chemical shift of which can be highly variable (ranging from 4.0 to 12.0 ppm) and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. In a study of 2-hydroxybenzaldehyde, a related compound, the phenolic proton signal was observed at a specific chemical shift, providing a reference for the analysis of this compound. modgraph.co.uk The aromatic protons of the benzene (B151609) ring appear in the range of 6.5 to 8.0 ppm. libretexts.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the aldehyde groups are readily identified by their characteristic downfield chemical shifts, typically appearing in the range of 190 to 200 ppm. libretexts.org The aromatic carbons resonate between 125 and 150 ppm. libretexts.org The carbon atom attached to the hydroxyl group (C-OH) is also shifted downfield due to the electronegativity of the oxygen atom.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com In this compound, COSY would show correlations between the aromatic protons on the benzene ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. epfl.ch This technique is crucial for assigning the signals of the aromatic carbons by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbon bearing the hydroxyl group, by observing their correlations with nearby protons. For instance, the aldehyde proton would show an HMBC correlation to the carbonyl carbon.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its aldehyde and hydroxyl functional groups.

Aldehyde Group : The C=O stretching vibration of the aldehyde typically appears as a strong band in the region of 1740-1720 cm⁻¹. msu.edu Due to conjugation with the aromatic ring, this band may be shifted to a lower wavenumber, around 1710-1685 cm⁻¹. vscht.cz Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which usually gives rise to one or two moderate bands in the 2830-2695 cm⁻¹ region, with a characteristic peak often appearing around 2720 cm⁻¹. vscht.cz

Hydroxyl Group : The O-H stretching vibration of the phenolic hydroxyl group gives a broad and strong absorption band, typically in the range of 3600-3200 cm⁻¹. libretexts.org The broadness of this peak is a result of hydrogen bonding. The C-O stretching vibration of the phenol (B47542) appears in the 1260-1000 cm⁻¹ region.

The presence of both a hydroxyl group (a hydrogen bond donor) and aldehyde groups (hydrogen bond acceptors) in this compound allows for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the oxygen of one of the adjacent aldehyde groups. This type of interaction is known to cause a shift in the vibrational frequencies of the involved groups. The O-H stretching frequency is typically lowered and the band becomes broader, while the C=O stretching frequency of the involved aldehyde may also be shifted to a lower wavenumber.

Intermolecular Hydrogen Bonding : At higher concentrations or in the solid state, intermolecular hydrogen bonds can form between molecules of this compound. This also leads to a broadening and shifting of the O-H stretching band to lower frequencies.

The precise position and shape of the O-H and C=O absorption bands in the FTIR spectrum can, therefore, provide valuable insights into the nature and extent of hydrogen bonding within a sample of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural analysis of this compound, providing essential information on its molecular weight and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the determination of a unique elemental composition, thereby confirming the identity of a compound. microtrace.com

For this compound, with a molecular formula of C₈H₆O₃, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental determination via HRMS. The high mass accuracy, often within 1-2 parts per million (ppm), afforded by instruments like the Orbitrap or Time-of-Flight (ToF) analyzers, allows for high-confidence identification of the compound in complex mixtures and helps in distinguishing it from isomers. microtrace.comnih.gov The ability of HRMS to provide an exact elemental composition is crucial for confirming the structure of newly synthesized derivatives or for identifying metabolites in biological studies. nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₆O₃ |

| Theoretical Exact Mass | 150.0317 g/mol |

| Common Ion Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |

| Required Mass Accuracy | < 5 ppm |

Fragmentation Patterns and Structural Information from MS Analysis

Mass spectrometry not only provides the molecular weight but also offers significant structural insights through the analysis of fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion can undergo fragmentation, breaking down into smaller, stable charged fragments.

The fragmentation of aromatic aldehydes is characterized by specific cleavage patterns. libretexts.org A primary and very common fragmentation pathway is α-cleavage, involving the loss of a hydrogen radical (H•) from the aldehyde group, resulting in a stable acylium ion at m/z = M-1. miamioh.edu Another diagnostic fragmentation is the loss of the entire formyl radical (•CHO), leading to a peak at m/z = M-29. miamioh.edu The stability of the aromatic ring means that the molecular ion peak is generally strong and clearly observable. libretexts.org

The presence of the hydroxyl group on the aromatic ring can also influence the fragmentation, potentially leading to the loss of carbon monoxide (CO) or water (H₂O) in subsequent fragmentation steps. By analyzing the mass of these fragments, the connectivity of the molecule can be pieced together, confirming the presence of the key functional groups and their relationship within the molecular structure. scienceready.com.au

| Process | Lost Fragment | Resulting m/z | Description |

| Molecular Ion | - | M⁺ | The intact molecule with one electron removed. |

| α-Cleavage | H• | M-1 | Loss of a hydrogen radical from the aldehyde group. |

| α-Cleavage | •CHO | M-29 | Loss of the formyl radical. |

| Rearrangement | CO | M-28 | Loss of a neutral carbon monoxide molecule. |

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure and insights into intermolecular forces. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) allows for the complete and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles with very high precision. unimi.it To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. rsc.org

For aromatic compounds like this compound and its derivatives, SCXRD confirms the planarity of the benzene ring and provides the exact spatial orientation of the hydroxyl and aldehyde substituent groups. This technique is crucial for confirming stereochemistry, identifying polymorphic forms, and understanding the conformational properties of the molecule in the solid state. nih.gov The data obtained from SCXRD are often deposited in crystallographic databases, providing a permanent and verifiable record of the compound's structure.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, O-H). |

| Bond Angles | The angles formed between three connected atoms (e.g., O-C-C). |

Analysis of Intermolecular Interactions and Crystal Packing

The data from SCXRD is not only used to define the structure of a single molecule but is also essential for analyzing how multiple molecules pack together to form the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. nih.gov

In the case of this compound, the hydroxyl group and the carbonyl oxygens of the aldehyde groups are prime candidates for forming strong intermolecular hydrogen bonds (O-H···O). These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net In addition to classical hydrogen bonds, weaker interactions such as C-H···O hydrogen bonds, where a carbon-bound hydrogen acts as the donor, play a significant role in consolidating the crystal structure. nih.govnih.gov

Reactivity and Reaction Mechanisms of 2 Hydroxyisophthalaldehyde in Organic Transformations

Condensation Reactions with Primary Amines: Schiff Base Formation

The reaction of aldehydes with primary amines to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. 2-Hydroxyisophthalaldehyde, possessing two aldehyde functionalities, can react with primary amines to yield mono- or di-Schiff bases, as well as larger polymeric structures when diamines are used.

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a two-stage addition-elimination mechanism.

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, commonly known as a carbinolamine.

Protonation of Hydroxyl Group: The oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+).

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion.

Deprotonation: Finally, a water molecule or another base removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final neutral imine product with its characteristic carbon-nitrogen double bond (C=N).

Synthesis of Monomeric and Polymeric Schiff Bases from this compound

Due to its bifunctional nature, this compound is an excellent building block for synthesizing more complex structures, including macrocycles and polymeric materials, through Schiff base condensation.

When reacted with diamines, this compound can form large, cage-like molecules or polymers. For instance, the condensation reaction with chiral diamines such as trans-(R,R)-1,2-diaminocyclohexane has been used to synthesize triangular macrocycles known as calixsalens. acs.org These reactions are typically performed in solvents like dichloromethane. acs.org The reaction between this compound and 1,2-cyclohexanediamine, specifically, has been employed in a "desymmetrized vertex design strategy" to produce molecular cages with C2 symmetry. acs.orgacs.org These complex structures are formed through multiple C=N imine linkages, demonstrating the utility of this dialdehyde (B1249045) in supramolecular chemistry. The resulting cage-like structures can exhibit high thermal stability. acs.org

| Reactant 1 | Reactant 2 | Product Type | Solvent | Reference |

| This compound | trans-(R,R)-1,2-Diaminocyclohexane | [3+3] Macrocyclic Imine (Calixsalen) | Dichloromethane | acs.org |

| This compound | 1,2-Cyclohexanediamine | Porous Organic Cage | Not Specified | acs.orgacs.org |

Role of Acid Catalysis in Schiff Base Formation

Acid catalysis is crucial for achieving an efficient rate of Schiff base formation. The catalyst serves two primary functions in the reaction mechanism. First, it protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic primary amine.

Secondly, in the later stages of the reaction, the acid protonates the hydroxyl group of the carbinolamine intermediate. This protonation transforms the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the dehydration step that leads to the formation of the iminium ion and, ultimately, the C=N double bond of the Schiff base.

The pH must be carefully controlled for optimal results. If the conditions are too acidic, the primary amine reactant will be protonated to form a non-nucleophilic ammonium (B1175870) salt, which halts the initial step of the reaction. Conversely, if the conditions are too basic, the protonation of the carbinolamine's hydroxyl group will not occur, slowing down the critical dehydration step.

Reactions with Hydrazine (B178648) Derivatives: Hydrazone Formation

Similar to primary amines, hydrazine and its derivatives react with aldehydes to form hydrazones, which also contain a C=N double bond. The bifunctionality of this compound allows it to react with two equivalents of a hydrazine derivative to form bishydrazone ligands.

Bishydrazone ligands are readily synthesized from this compound via condensation reactions. For example, the bishydrazone ligand H₃L was generated through an acid-catalyzed condensation reaction between one equivalent of this compound and two equivalents of 2-hydroxybenzohydrazide (B147611) in ethanol (B145695). sciforum.netsciforum.net Similarly, a bisthiosemicarbazone ligand, H₃LMe, was synthesized by reacting this compound with 4-methyl-3-thiosemicarbazide. mdpi.com These reactions often involve refluxing the reactants in a suitable solvent, with an acid catalyst like p-toluenesulfonic acid used to promote the formation of the imine bond. sciforum.net

| Hydrazine Derivative | Resulting Bishydrazone Ligand | Catalyst/Solvent | Reference |

| 2-Hydroxybenzohydrazide | Bicompartmental Bishydrazone (H₃L) | p-toluenesulfonic acid / Ethanol | sciforum.netsciforum.net |

| 4-Methyl-3-thiosemicarbazide | Bisthiosemicarbazone (H₃LMe) | Not Specified | mdpi.com |

| 2-Hydrazinopyridine | Schiff-base ligand from 5-tert-butyl-2-hydroxyisophthalaldehyde | Not Specified | researchgate.net |

| 2-Hydrazinoquinoline | Schiff-base ligand from 5-tert-butyl-2-hydroxyisophthalaldehyde | Not Specified | researchgate.net |

Utility in Coordination Chemistry and Biological Applications

Bishydrazone ligands derived from this compound are of significant interest due to their versatility in coordination chemistry and their potential biological activities. sciforum.net

Coordination Chemistry: These ligands are described as bicompartmental and can be potentially pentadentate (donating through five atoms, e.g., [N₂O₃] or [N₂S₂O]) and trianionic. sciforum.netsciforum.netmdpi.com The presence of a phenolic spacer and multiple donor atoms facilitates the coordination of transition and post-transition metal ions. This allows for the formation of a wide variety of metallo-supramolecular architectures, including helicates, mesocates, and clusters. sciforum.net For instance, bishydrazone ligands derived from 5-tert-butyl-2-hydroxyisophthalaldehyde (a close derivative) have been used to synthesize copper(II) coordination compounds of various nuclearities. researchgate.net

Biological Applications: Hydrazone ligands and their metal complexes are extensively studied for their important biological properties, which include anticancer, antifungal, and antimicrobial activities. sciforum.net Metal complexes derived from these ligands have shown promising results as bioactive agents. Studies on copper(II) complexes synthesized with bishydrazone ligands from a derivative of this compound have demonstrated their ability to act as efficient DNA binders. researchgate.net Furthermore, these copper complexes exhibited significant cytotoxicity against several cancer cell lines, with some showing sub-micromolar IC₅₀ values, indicating high potency. researchgate.net

Other Significant Organic Reactions of this compound

This compound is a versatile aromatic compound featuring three reactive functional groups: a phenolic hydroxyl group and two aldehyde groups. This unique arrangement allows it to participate in a wide array of organic transformations, making it a valuable precursor in the synthesis of more complex molecules. Its reactivity is centered around the characteristic reactions of phenols, and aldehydes, including oxidation, reduction, substitution, and cyclization.

Oxidation Reactions to Carboxylic Acids and Derivatives

The two aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acid groups, yielding 2-hydroxyisophthalic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired yield, reaction conditions, and tolerance of other functional groups.

Common methods for the oxidation of aldehydes to carboxylic acids are applicable here. organic-chemistry.org For instance, strong oxidizing agents like potassium dichromate(VI) in acidic solution are effective. libretexts.org The reaction involves the conversion of the aldehyde to a gem-diol, which is then further oxidized. Milder and more selective methods are also frequently employed to avoid potential side reactions involving the sensitive phenolic hydroxyl group. organic-chemistry.org

One such popular method is the TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) catalyzed oxidation, which uses a co-oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov A two-step, one-pot protocol where the alcohol is first treated with NaOCl/TEMPO followed by sodium chlorite (B76162) (NaClO2) has been shown to be highly efficient for converting primary alcohols and aldehydes to carboxylic acids under mild conditions, compatible with sensitive functional groups. nih.gov Other reagents like Oxone have also been utilized for efficient and mild oxidation of aldehydes. organic-chemistry.org

| Oxidizing Agent/System | Typical Conditions | Key Features |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux | Strong oxidant, high yield, but uses toxic chromium(VI). libretexts.org |

| TEMPO / NaOCl then NaClO₂ | Phase-transfer conditions, one-pot | Mild, high yield, compatible with many functional groups. nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/water solvent | Mild, simple protocol, alternative to metal-mediated oxidations. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Organocatalytic, uses oxygen as the sole oxidant. organic-chemistry.org |

Reduction Reactions of Aldehyde Groups to Alcohols

The aldehyde functionalities of this compound can be reduced to primary alcohol groups, resulting in the formation of 2-hydroxy-1,3-benzenedimethanol. This conversion to a diol is typically achieved using metal hydride reagents. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents for this purpose. chemistrysteps.comnih.gov NaBH₄ is a milder, more selective reagent that can be used in protic solvents like ethanol or methanol, and it readily reduces aldehydes and ketones without affecting more robust functional groups. Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides; it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. libretexts.org For the specific reduction of this compound to its corresponding diol, the milder NaBH₄ is generally sufficient and preferred to avoid complications with the acidic phenolic proton. The general process involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

| Reducing Agent | Typical Solvents | Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Chemoselective for aldehydes and ketones; safer and easier to handle. chemistrysteps.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Very powerful, non-selective; reacts violently with protic solvents. libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Uses catalysts like Pd, Pt, or Ni; can also reduce other functional groups. chemistrysteps.com |

Substitution Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is generally unreactive in nucleophilic substitution reactions because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. msu.edulibretexts.orgucalgary.ca

One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺), which can then depart as a neutral water molecule, a much better leaving group. libretexts.orgtutorsglobe.com However, this method is often limited to substrates that can withstand strongly acidic conditions. ucalgary.ca

A more versatile approach is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate, mesylate, or triflate. ucalgary.ca This is achieved by reacting the phenol (B47542) with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles via an Sₙ2 or Sₙ1 mechanism. This two-step sequence allows for the substitution of the hydroxyl group under much milder conditions. tutorsglobe.com

| Method | Reagents | Intermediate | Leaving Group |

|---|---|---|---|

| Protonation | Strong Acid (e.g., HBr, HCl) | Alkyloxonium ion (-OH₂⁺) | Water (H₂O) libretexts.org |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate ester (-OTs) | Tosylate anion (TsO⁻) ucalgary.ca |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Chlorosulfite or phosphite (B83602) ester | Halide ion (Cl⁻, Br⁻) via SO₂ or H₃PO₃ tutorsglobe.com |

Cyclization Reactions for Macrocycle and Cage Formation

The presence of two aldehyde groups in a 1,3-relationship on a benzene (B151609) ring makes this compound an excellent building block for the synthesis of macrocycles and more complex cage-like structures. rhhz.net These reactions often exploit the facile formation of imines (Schiff bases) through condensation with primary amines.

When this compound is reacted with a diamine, a [2+2], [3+3], or other multicomponent cyclization can occur, leading to the formation of a macrocyclic Schiff base. rhhz.net The stoichiometry of the reactants, the length and geometry of the diamine linker, and the use of a metal ion template can influence the size and structure of the resulting macrocycle. These macrocyclic compounds are significant due to their applications in molecular recognition and supramolecular chemistry. rhhz.net The resulting Schiff base macrocycles can often be reduced using agents like NaBH₄ to form more flexible and stable polyamine macrocycles. rhhz.net A variety of macrocyclization strategies, such as azide-alkyne cycloadditions and ring-closing metathesis, have become popular for library synthesis. core.ac.ukcam.ac.uk

Mechanistic Studies

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Proposed Reaction Mechanisms for Key Transformations

Oxidation of Aldehydes to Carboxylic Acids : The oxidation of an aldehyde often proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the carbonyl group. This hydrate is then oxidized to the carboxylic acid. In the case of aerobic oxidation, the mechanism can involve a radical chain reaction. An initiator abstracts the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can go on to abstract a hydrogen from another aldehyde molecule, propagating the chain and ultimately forming a carboxylic acid. youtube.com

Reduction by Metal Hydrides : The reduction of the aldehyde groups with a reagent like sodium borohydride (NaBH₄) involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate. In the second step, a proton from the solvent (e.g., ethanol) protonates the alkoxide oxygen, yielding the primary alcohol and regenerating the borohydride reagent to continue the process until all hydride ions are used. libretexts.org

Hydroxyl Group Substitution : For substitution reactions involving the hydroxyl group, the mechanism depends on the activation method. If the hydroxyl group is first converted to a tosylate, the subsequent reaction with a nucleophile typically proceeds via an Sₙ2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bonded to the tosylate group, leading to inversion of stereochemistry if the carbon is chiral. The tosylate anion is displaced as the leaving group. libretexts.orgmsu.edu In cases where a secondary or tertiary carbocation can be stabilized, an Sₙ1 mechanism involving the formation of a carbocation intermediate may occur. msu.edututorsglobe.com

Schiff Base Formation for Cyclization : The formation of an imine (Schiff base), which is central to many cyclization reactions with this compound, is a reversible, acid-catalyzed reaction. The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a zwitterionic intermediate. A proton transfer from the nitrogen to the oxygen results in a neutral aminoalcohol (a carbinolamine). In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine product.

Spectroscopic and Computational Approaches to Elucidate Mechanisms

The elucidation of reaction mechanisms involving this compound relies heavily on a synergistic combination of spectroscopic analysis and computational modeling. These approaches provide a detailed picture of the transformation process, from the initial reactant states, through transient intermediates and transition states, to the final products.

Spectroscopic techniques are indispensable for the identification and characterization of reactants, intermediates, and products. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC/MS) are routinely employed. researchgate.net For instance, in reactions involving aldehyde groups, FT-IR spectroscopy can monitor the disappearance of the characteristic C=O stretching vibration (typically around 1600–1700 cm⁻¹) and the appearance of new functional group peaks. nih.gov High-resolution NMR, particularly ¹H and ¹³C NMR, provides detailed structural information, allowing for the unambiguous assignment of product structures and the detection of byproducts. mdpi.com GC/MS is particularly useful for separating complex reaction mixtures and identifying individual components based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Spectroscopic Data for Characterizing Transformations of Hydroxyaldehydes

| Spectroscopic Technique | Information Provided | Typical Application in Mechanism Studies |

| FT-IR Spectroscopy | Identifies functional groups present in a molecule. | Monitoring the conversion of the aldehyde C=O group and the appearance of new bands (e.g., C-O for alcohols). nih.gov |

| ¹H NMR Spectroscopy | Provides information on the chemical environment and connectivity of hydrogen atoms. | Confirming product structure by observing chemical shifts and coupling constants of aldehydic, aromatic, and hydroxyl protons. |

| ¹³C NMR Spectroscopy | Determines the types of carbon atoms in a molecule. | Tracking the change in hybridization of the carbonyl carbon as it transforms into a new functional group. mdpi.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and formula. | Identifying products and intermediates in a reaction mixture, often coupled with Gas Chromatography (GC) for separation. |

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.netnih.gov DFT calculations allow researchers to map the potential energy surface of a reaction, providing insights into its thermodynamics and kinetics. researchgate.netpku.edu.cn Key aspects that can be elucidated through computational studies include the geometry of transition states, the calculation of activation energy barriers, and the determination of the most favorable reaction pathway among several possibilities. rsc.orgtdl.org For example, in a study on the related 2-hydroxybenzaldehyde, DFT was used to model reaction pathways, calculate bond dissociation energies, and predict the energetic favorability of different conversion routes. nih.gov These theoretical models can explain experimental observations and predict the reactivity of the molecule under various conditions. nih.govmdpi.com

Table 2: Application of DFT in Analyzing Reaction Mechanisms

| Computational Parameter | Significance in Mechanism Elucidation |

| Optimized Geometries | Predicts the three-dimensional structure of reactants, intermediates, transition states, and products. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. tdl.org |

| Reaction Enthalpy (ΔH) | The net energy change during a reaction; indicates whether a reaction is exothermic or endothermic. |

| Potential Energy Surface (PES) | A map of the energy of a system as a function of the positions of its atoms, used to find the lowest-energy path from reactants to products. researchgate.net |

| Vibrational Frequencies | Used to characterize stationary points on the PES as minima (reactants, products) or saddle points (transition states) and to calculate zero-point vibrational energies. nih.gov |

By integrating the empirical data from spectroscopy with the theoretical insights from computational models, a comprehensive understanding of the intricate reaction mechanisms of this compound can be achieved.

Stereochemical Outcomes of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the context of asymmetric synthesis. nih.gov Since this compound is an achiral molecule, any reaction that generates a new stereocenter from one of its prochiral aldehyde groups can potentially form a mixture of stereoisomers. libretexts.org The control of these outcomes is fundamental to producing enantiomerically pure compounds, which is often crucial in pharmaceutical and materials science applications. mdpi.com

A reaction that produces a predominance of one stereoisomer over others is known as a stereoselective reaction. stereoelectronics.orgstudy.com This can be further categorized:

Enantioselective reactions produce a predominance of one enantiomer over its mirror image, typically resulting from the reaction of an achiral substrate with a chiral reagent, catalyst, or in a chiral environment. stereoelectronics.org

Diastereoselective reactions lead to the preferential formation of one diastereomer over others. This often occurs when a molecule that already contains a chiral center undergoes a reaction that creates a new one. stereoelectronics.org

In the case of this compound, the two aldehyde groups are prochiral centers. Nucleophilic attack on the carbonyl carbon of either aldehyde group changes its hybridization from sp² (trigonal planar) to sp³ (tetrahedral), creating a new stereocenter. libretexts.org In the absence of any chiral influence, the nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture (a 50:50 mix of enantiomers). lumenlearning.com

To achieve stereocontrol and favor the formation of a single stereoisomer, asymmetric synthesis strategies are employed. This typically involves the use of:

Chiral catalysts : These catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other. mdpi.commdpi.com

Chiral auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction before being removed in a subsequent step.

Chiral reagents : The reacting partner itself is enantiomerically pure, influencing the stereochemical outcome of the reaction.

Reactions such as aldol (B89426) additions, Grignard reactions, or stereoselective allylations at the aldehyde positions are common transformations where controlling the stereochemical outcome is critical. nih.govresearchgate.netresearchgate.net For example, an asymmetric aldol reaction involving one of the aldehyde groups of this compound, catalyzed by a chiral proline derivative, could theoretically yield an optically active aldol adduct. The inherent structure of this compound, with its hydroxyl group positioned ortho to both aldehydes, can also play a role in directing stereoselectivity through chelation or hydrogen bonding interactions with catalysts and reagents.

Table 3: Potential Stereochemical Outcomes for Reactions at an Aldehyde Group of this compound

| Reaction Condition | Stereochemical Outcome | Product Description |

| Achiral nucleophile, achiral catalyst/solvent | Non-stereoselective | Racemic mixture (50:50 mixture of enantiomers). lumenlearning.com |

| Achiral nucleophile, chiral catalyst | Enantioselective | Enantiomerically enriched or enantiopure product. nih.gov |

| Chiral, non-racemic nucleophile | Diastereoselective | Diastereomerically enriched or diastereomerically pure product. |

Therefore, while this compound is itself achiral, its functional groups provide key handles for complex organic transformations where the creation and control of stereochemistry are paramount.

Coordination Chemistry of 2 Hydroxyisophthalaldehyde and Its Ligands

2-Hydroxyisophthalaldehyde as a Chelating Ligand

This compound itself can act as a ligand, coordinating with metal ions through its oxygen donor atoms. The presence of both a hydroxyl group and two carbonyl groups allows for various binding interactions, which are heavily influenced by the reaction conditions and the nature of the metal ion involved.

The primary binding sites of this compound are the phenolic oxygen and the two carbonyl oxygen atoms. Substituted salicylaldehydes typically coordinate with metal ions in a bidentate chelating manner (O,O'-) through their carbonyl and deprotonated phenolato oxygen atoms. In the case of this compound, the deprotonated phenolic oxygen and one or both of the carbonyl oxygen atoms can be involved in chelation. The specific coordination mode depends on the metal ion's size, charge, and preferred coordination geometry. While less common, the aldehyde groups can also react to form more complex ligands in situ before coordinating to the metal center.

The coordination capability of this compound is intrinsically linked to the acidity of its phenolic hydroxyl group. The deprotonation of this group is a critical step for forming stable metal complexes, making the process highly pH-dependent.

The chelation of metal ions is significantly affected by pH. For instance, studies on similar phenolic compounds show that the formation of iron complexes is most efficient under moderately acidic conditions (e.g., pH ~5). researchgate.net At very low pH, the phenolic proton remains attached, reducing the ligand's chelating ability, and existing metal complexes may undergo partial decomposition. researchgate.net Conversely, as the pH increases, the hydroxyl group deprotonates, enhancing the nucleophilicity of the phenolic oxygen and promoting the formation of a stable chelate ring with the metal ion. This behavior allows for the pH-controlled assembly and disassembly of metal complexes. The pKa value of the phenolic proton in derivatives of 2,6-diformylphenol has been determined to be around 6.57 to 7.15, indicating that deprotonation and subsequent metal coordination are favored in neutral to slightly alkaline conditions. imedpub.commdpi.com

Metal Complexation with this compound Derived Schiff Bases

The most extensive area of the coordination chemistry of this compound involves its use as a precursor to Schiff base ligands. The two aldehyde groups can readily condense with a variety of primary amines to yield polydentate ligands with multiple donor atoms, capable of forming stable complexes with a range of transition metals.

The synthesis of transition metal complexes with Schiff bases derived from this compound typically involves a two-step process. First, the Schiff base ligand is formed through the condensation reaction of this compound with a primary amine (in a 1:1 or 1:2 molar ratio) in a solvent such as ethanol (B145695) or methanol. imedpub.comresearchgate.net Subsequently, a solution of a metal salt, commonly acetates or chlorides of copper(II), zinc(II), or cobalt(II), is added to the ligand solution. researchgate.netnih.gov The mixture is often heated to facilitate the complexation reaction, and the resulting metal complex precipitates upon cooling. researchgate.net

These complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of the Schiff base is the appearance of a strong absorption band corresponding to the azomethine (C=N) group. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in binding. nih.gov The disappearance of the O-H stretching band of the phenolic group confirms its deprotonation and coordination to the metal. New bands at lower frequencies can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For instance, the spectra of Cu(II) complexes often show d-d transition bands that are characteristic of a square planar or distorted octahedral geometry. nih.gov

Magnetic Susceptibility: Magnetic moment measurements help to determine the number of unpaired electrons in the metal center and thus infer the coordination geometry. For example, many Cu(II) complexes are paramagnetic with magnetic moments corresponding to one unpaired electron, while square planar Ni(II) complexes are typically diamagnetic. researchgate.net

Molar Conductance: These measurements in solvents like DMF can indicate whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere. researchgate.net

Table 1: Representative Spectroscopic Data for Transition Metal Complexes of Schiff Bases

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift of ν(C=N) band to lower frequency (e.g., 1645 cm-1 in free ligand to 1620 cm-1 in complex) | Coordination of the azomethine nitrogen to the metal ion. | nih.gov |

| IR Spectroscopy | Appearance of new bands in the far-IR region (e.g., 400-500 cm-1) | Formation of M-N and M-O bonds. | mdpi.com |

| UV-Vis Spectroscopy | Presence of d-d transition bands for Cu(II) complexes. | Suggests a square-planar or octahedral geometry. | nih.gov |

| Magnetic Susceptibility | Cu(II) complexes often exhibit a magnetic moment of ~1.7-2.2 B.M. | Indicates one unpaired electron, consistent with a d9 configuration. | researchgate.net |

| Molar Conductance | Low values in DMF solution (e.g., 4.7-11.2 ohm-1cm2mol-1) | Indicates a non-electrolytic nature. | nih.gov |

Schiff base ligands derived from this compound are exceptionally adept at forming both mononuclear and dinuclear metal complexes. The nuclearity of the final complex is often controlled by the stoichiometry of the reactants and the specific reaction conditions. rsc.org

Mononuclear Complexes: When this compound is reacted with a monoamine in a 1:1 ratio, it can form a "one-armed" Schiff base. This type of ligand often leads to mononuclear complexes where a single metal ion is coordinated by the donor atoms of one or more ligand molecules. researchgate.net For example, quadridentate mononucleating ligands can be formed that create a single coordination pocket for a metal ion like Ni(II). rsc.org

Dinuclear Complexes: The presence of two aldehyde groups allows for the synthesis of ligands that can simultaneously bind to two metal ions, forming dinuclear (or binuclear) complexes. This is typically achieved by reacting this compound with two equivalents of an amine. The resulting ligand possesses two separate chelating sites linked by the central phenolic ring. The deprotonated phenolic oxygen often acts as a bridging atom between the two metal centers, holding them in close proximity. ias.ac.inresearchgate.net These dinuclear systems are of particular interest as catalysts, as the two metal centers can cooperate in chemical transformations. ias.ac.in

The reaction of this compound with diamines or more complex amines can lead to the formation of multicompartmental ligands. These are large, acyclic or macrocyclic molecules that contain two or more distinct metal-binding sites (compartments).

The Schiff bases derived from the 1:2 condensation of 2,6-diformylphenol are classic examples of binucleating ligands. The central phenolic unit serves as a bridge connecting two separate coordination compartments, each typically comprising an imine nitrogen and other donor atoms from the amine precursor. nih.govrsc.org For instance, reacting 2,6-diformyl-p-cresol with two equivalents of thiosemicarbazide (B42300) results in a ligand that readily forms binuclear complexes with metals like Ni(II), Pd(II), and Zn(II). researchgate.net The resulting structure features two metal ions bridged by the phenolate (B1203915) oxygen, with each metal also coordinated by the N,S-donor set of a thiosemicarbazone arm. Such structures are crucial in modeling the active sites of metalloenzymes and in the development of catalysts where bifunctional activation is required. ias.ac.in

Supramolecular Assembly through Coordination

The strategic use of this compound and its derivatives as building blocks in coordination-driven supramolecular assembly has led to the creation of intricate and functional molecular architectures. The specific geometry and reactive sites of this compound—two aldehyde groups and a hydroxyl group on a benzene (B151609) ring—provide a versatile platform for the design and synthesis of complex structures such as molecular cages and frameworks. The formation of these assemblies is governed by the principles of self-assembly, where non-covalent interactions and steric factors play a crucial role in dictating the final structure.

Design and Synthesis of Molecular Cages and Frameworks Utilizing this compound as a Building Block

The rational design of molecular cages and frameworks hinges on the predictable coordination behavior of metal ions with carefully chosen organic ligands. This compound and its derivatives are excellent candidates for this purpose due to their ability to form stable complexes with a variety of metal centers. The aldehyde functionalities can be readily converted into Schiff bases or other functional groups, offering a modular approach to ligand design.

A notable example of a molecular cage synthesized from a this compound derivative is the formation of calixsalens. These triangular, vase-like hexaimines are the result of a [3+3] cyclocondensation reaction between a this compound derivative and a diamine, such as racemic trans-1,2-diaminocyclohexane. This reaction is highly stereoselective, yielding homochiral products. In the solid state, these calixsalens can form tail-to-tail dimers, which then assemble into higher-order structures.

The table below summarizes key aspects of the design and synthesis of these supramolecular structures.

| Supramolecular Structure | Precursors | Synthetic Strategy | Key Features |

| Calixsalen (Molecular Cage) | This compound derivative, trans-1,2-diaminocyclohexane | [3+3] Cyclocondensation | Triangular, vase-like hexaimine; Highly stereoselective |

| Macrocycle | 1,3-bis(2'-formylphenoxy)-2-propanol, resorcinol-bis(4-aminophenyl)ether | [1+1] Condensation and cyclization | Folded conformation; Potential for further functionalization |

Self-Assembly Processes in the Formation of Supramolecular Structures

The formation of molecular cages and frameworks from this compound-based building blocks is a spontaneous process driven by self-assembly. This process is governed by a complex interplay of non-covalent interactions, including coordination bonds, hydrogen bonding, π-π stacking, and van der Waals forces. uclouvain.be These interactions guide the molecular components to arrange themselves into thermodynamically stable, well-defined supramolecular architectures. researchgate.net

The process of hierarchical self-assembly is also observed, where primary nanostructures, such as nanofibers, further organize into more complex, ordered arrangements. researchgate.net The self-assembly of polyacrylic acid nanoparticles with a fluorescent probe, driven by hydrogen bonding and π-π stacking, illustrates how non-covalent interactions can induce the formation of well-defined hollow nanoparticles in aqueous solutions. rsc.org

The following table outlines the key non-covalent interactions that drive the self-assembly of supramolecular structures.

| Interaction Type | Description | Role in Self-Assembly |

| Coordination Bonds | Interaction between a metal ion and a ligand. | Directs the overall geometry and connectivity of the supramolecular structure. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Provides directional control and stability to the assembly. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the supramolecular architecture, particularly in structures with aromatic components. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Play a significant role in the close packing of molecules within the supramolecular assembly. |

Role of Steric Effects in Controlling Supramolecular Architectures

Steric effects, arising from the spatial arrangement of atoms and groups within a molecule, play a critical role in controlling the final architecture of supramolecular assemblies. The introduction of bulky substituents on the this compound-derived ligands can influence the conformation of the ligand itself and direct the self-assembly process towards a specific outcome.

For example, the two-dimensional pattern formation of isophthalic acid derivatives at a liquid/solid interface can be controlled by varying the location and nature of alkyl substituents on the aromatic core. figshare.com This demonstrates that even subtle changes in steric bulk can lead to significantly different supramolecular ordering. In the synthesis of macrocyclic bis(hydroxynaphthoic amide)s, steric hindrance between the two hydroxynaphthalene rings forces the macrocycle to adopt a twisted conformation in both solution and the crystalline state. nih.gov

Steric repulsion can also be used as a tool to induce conformational switching in supramolecular structures. d-nb.info By introducing bulky peripheral groups, it is possible to create a highly strained molecular skeleton, which can then be thermally equilibrated to selectively convert to a more stable conformer. d-nb.info This highlights how the interplay between steric repulsion and other non-covalent interactions can be harnessed to control the stereochemistry of the final assembly. The synthesis of optically active Schiff-base ligands from 2-hydroxyacetophenone (B1195853) and chiral diamines further illustrates how steric and electronic effects of substituents on the imine carbon can be investigated for their impact on asymmetric catalysis, implying a direct link between steric control and functional properties. mdpi.com

The table below provides examples of how steric effects can influence supramolecular architectures.

| System | Steric Influence | Outcome |

| Isophthalic acid derivatives | Varying alkyl substituents on the aromatic core. | Control over the two-dimensional supramolecular ordering. figshare.com |

| Macrocyclic bis(hydroxynaphthoic amide)s | Steric hindrance between hydroxynaphthalene rings. | Adoption of a twisted conformation. nih.gov |

| Porphyrin atropisomers | Bulky peripheral groups. | Induction of a strained conformation that can be thermally converted to a more stable isomer. d-nb.info |

| Schiff-base ligands from 2-hydroxyacetophenone | Methyl group on the imine carbon. | Potential to influence the stereochemical outcome of asymmetric catalytic reactions. mdpi.com |

Biological and Biomedical Research Applications of 2 Hydroxyisophthalaldehyde Derivatives

Antimicrobial Activities

The antimicrobial potential of 2-Hydroxyisophthalaldehyde derivatives, particularly Schiff bases and their metal complexes, has been a subject of considerable research. These compounds have demonstrated efficacy against a spectrum of bacterial and fungal pathogens, prompting further investigation into their mechanisms of action and structure-activity relationships.

Evaluation of this compound Derivatives Against Pathogens

Schiff bases derived from 2-hydroxyaldehydes and their metal complexes have shown promising antimicrobial activities. The coordination of the Schiff base to a metal ion often enhances its biological activity. This increased efficacy is attributed to the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilic nature of the central metal atom, facilitating its penetration through the lipid layer of the microbial membrane.